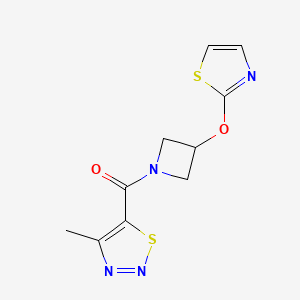

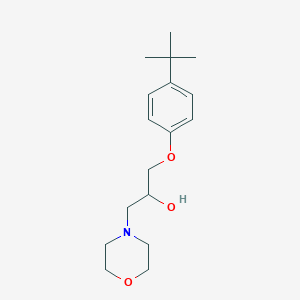

![molecular formula C19H17N3OS B2804782 N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 861211-31-6](/img/structure/B2804782.png)

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide

Vue d'ensemble

Description

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide, also known as DMTM, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Photodynamic Therapy Application

- Study on Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited useful properties as photosensitizers in photodynamic therapy, with good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antipsychotic-Like Profile

- Antipsychotic Potential of Pyrazol-5-ols : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with an antipsychotic-like profile in animal tests. These compounds, unlike traditional antipsychotics, did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic treatment without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antifungal Activities

- Study on Pyrimidinamine Derivatives : Jafar and colleagues (2017) synthesized dimethylpyrimidin derivatives and tested their antifungal effects against Aspergillus terreus and Aspergillus niger. The study concluded that these compounds show promise as antifungal agents, with certain derivatives being more effective against specific fungal strains (Jafar et al., 2017).

Safety and Hazards

Based on the information available, this compound may present certain hazards. It has been associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-22(2)13-21-19-20-12-17(24-19)18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3/b21-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYAGANGSPTMEJ-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324739 | |

| Record name | N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |

CAS RN |

861211-31-6 | |

| Record name | N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)

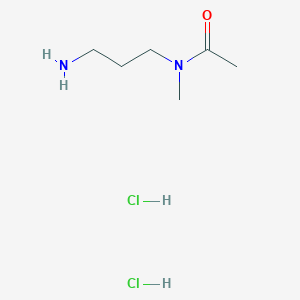

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)

![5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2804701.png)

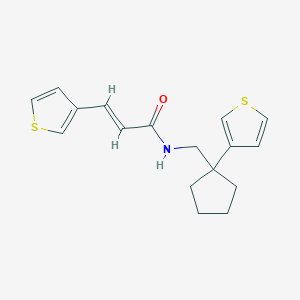

![N,N-Dimethyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2804705.png)

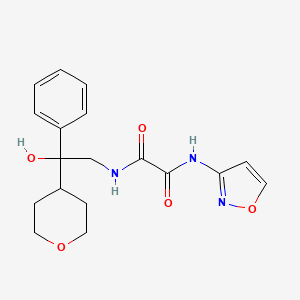

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2804709.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2804722.png)